

A Spectroscopic Showdown: Unmasking the Isomers of 2-Methyl-5-nitrophenol

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Compound of Interest

Compound Name: 2-Methyl-5-nitrophenol

Cat. No.: B1294729

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For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the safety, efficacy, and purity of compounds. This guide provides a comprehensive spectroscopic comparison of **2-Methyl-5-nitrophenol** and its constitutional isomers, offering a detailed analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

The subtle differences in the substitution patterns on the benzene ring among the isomers of methyl-nitrophenol lead to distinct spectroscopic fingerprints. Understanding these differences is paramount for unambiguous identification in complex mixtures or during routine quality control. This guide presents a compilation of experimental data to facilitate this differentiation.

Data Presentation: A Comparative Overview

The following tables summarize the key spectroscopic data for **2-Methyl-5-nitrophenol** and its isomers.

¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)

Isomer	-CH ₃	Aromatic Protons	-OH	Solvent
2-Methyl-5-nitrophenol	~2.25	~7.15-7.35	~10.35	DMSO-d ₆
2-Methyl-3-nitrophenol[1]	~2.25	~7.15-7.32	~10.3	DMSO-d ₆
2-Methyl-4-nitrophenol	~2.2-2.3	~6.8-8.1	Variable	CDCl ₃ /DMSO-d ₆
2-Methyl-6-nitrophenol	~2.3	~6.8-7.8	Variable	CDCl ₃ /DMSO-d ₆
3-Methyl-4-nitrophenol	~2.5	~6.8-8.0	Variable	DMSO-d ₆
4-Methyl-2-nitrophenol	~2.3	~6.8-7.9	Variable	CDCl ₃ /DMSO-d ₆
4-Methyl-3-nitrophenol[2]	~2.4	~6.7-7.6	Variable	CDCl ₃ /DMSO-d ₆

¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)

Isomer	-CH ₃	Aromatic Carbons	C-OH	C-NO ₂	Solvent
2-Methyl-5-nitrophenol	~16.0	~115-140	~155	~147	DMSO-d ₆
2-Methyl-3-nitrophenol	~15.0	~115-140	~155	~150	DMSO-d ₆
2-Methyl-4-nitrophenol	~20.0	~115-140	~153	~141	DMSO-d ₆
2-Methyl-6-nitrophenol[3]	~16.0	~120-140	~150	~150	Not Specified
3-Methyl-4-nitrophenol	~20.0	~115-140	~155	~140	DMSO-d ₆
4-Methyl-2-nitrophenol	~20.0	~115-140	~154	~135	DMSO-d ₆
4-Methyl-3-nitrophenol	~19.0	~120-140	~155	~148	Not Specified

IR Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

Isomer	O-H Stretch	C-H (Aromatic)	C=C (Aromatic)	NO ₂ Symmetric Stretch	NO ₂ Asymmetric Stretch
2-Methyl-5-nitrophenol	~3200-3600	~3000-3100	~1400-1600	~1350	~1530
2-Methyl-3-nitrophenol	~3200-3600	~3000-3100	~1400-1600	~1350	~1530
2-Methyl-4-nitrophenol[4] [5]	~3200-3600	~3000-3100	~1400-1600	~1340	~1520
2-Methyl-6-nitrophenol	~3200-3600	~3000-3100	~1400-1600	~1350	~1530
3-Methyl-4-nitrophenol[6]	~3200-3600	~3000-3100	~1400-1600	~1340	~1520
4-Methyl-2-nitrophenol[7]	~3200-3600	~3000-3100	~1400-1600	~1340	~1530
4-Methyl-3-nitrophenol[8]	~3200-3600	~3000-3100	~1400-1600	~1350	~1530

UV-Vis Spectroscopy Data (λ_{max} in nm)

Isomer	λ_{max} (Acidic/Neutral)	λ_{max} (Alkaline)	Solvent
2-Methyl-5-nitrophenol	~275, ~350	~415	Ethanol/Water
2-Methyl-4-nitrophenol[9]	~317	~400	Ethanol/Water
3-Methyl-4-nitrophenol[10]	~317	~400	Ethanol/Water
4-Methyl-2-nitrophenol[11]	~275, ~350	~415	Ethanol/Water
4-Methyl-3-nitrophenol[4]	~275, ~330	~390	Ethanol/Water

Mass Spectrometry Data (m/z)

All isomers of methyl-nitrophenol have a nominal molecular weight of 153 g/mol . The fragmentation patterns in electron ionization (EI) mass spectrometry can provide clues to the substitution pattern.

Isomer	Molecular Ion (M^+)	Key Fragment Ions
2-Methyl-5-nitrophenol	153	136 ($[M-OH]^+$), 123 ($[M-NO]^+$), 107 ($[M-NO_2]^+$), 95, 77
2-Methyl-4-nitrophenol[9]	153	136 ($[M-OH]^+$), 123 ($[M-NO]^+$), 107 ($[M-NO_2]^+$), 95, 77
3-Methyl-4-nitrophenol[10]	153	136 ($[M-OH]^+$), 123 ($[M-NO]^+$), 107 ($[M-NO_2]^+$), 95, 77
4-Methyl-2-nitrophenol[12]	153	136 ($[M-OH]^+$), 123 ($[M-NO]^+$), 107 ($[M-NO_2]^+$), 95, 77
4-Methyl-3-nitrophenol[3]	153	136 ($[M-OH]^+$), 123 ($[M-NO]^+$), 107 ($[M-NO_2]^+$), 95, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified methyl-nitrophenol isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- **Instrumentation:** Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:** Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** A proton-decoupled ¹³C NMR spectrum is typically acquired with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
 - Grind 1-2 mg of the solid methyl-nitrophenol isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the sample in a volatile solvent (e.g., acetone, dichloromethane).
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
- Instrumentation: Record the IR spectrum using an FT-IR spectrometer.
- Data Acquisition: Typically, the spectrum is recorded in the mid-infrared range (4000-400 cm^{-1}) by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the methyl-nitrophenol isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 AU at the wavelength of maximum absorbance (λ_{max}). For studying the effect of pH, prepare separate solutions in acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) media.[\[2\]](#)
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-500 nm. Use the pure solvent as a reference in the reference cuvette.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_{max}) and the corresponding molar absorptivity (ϵ) if the concentration is known accurately.

Mass Spectrometry (MS)

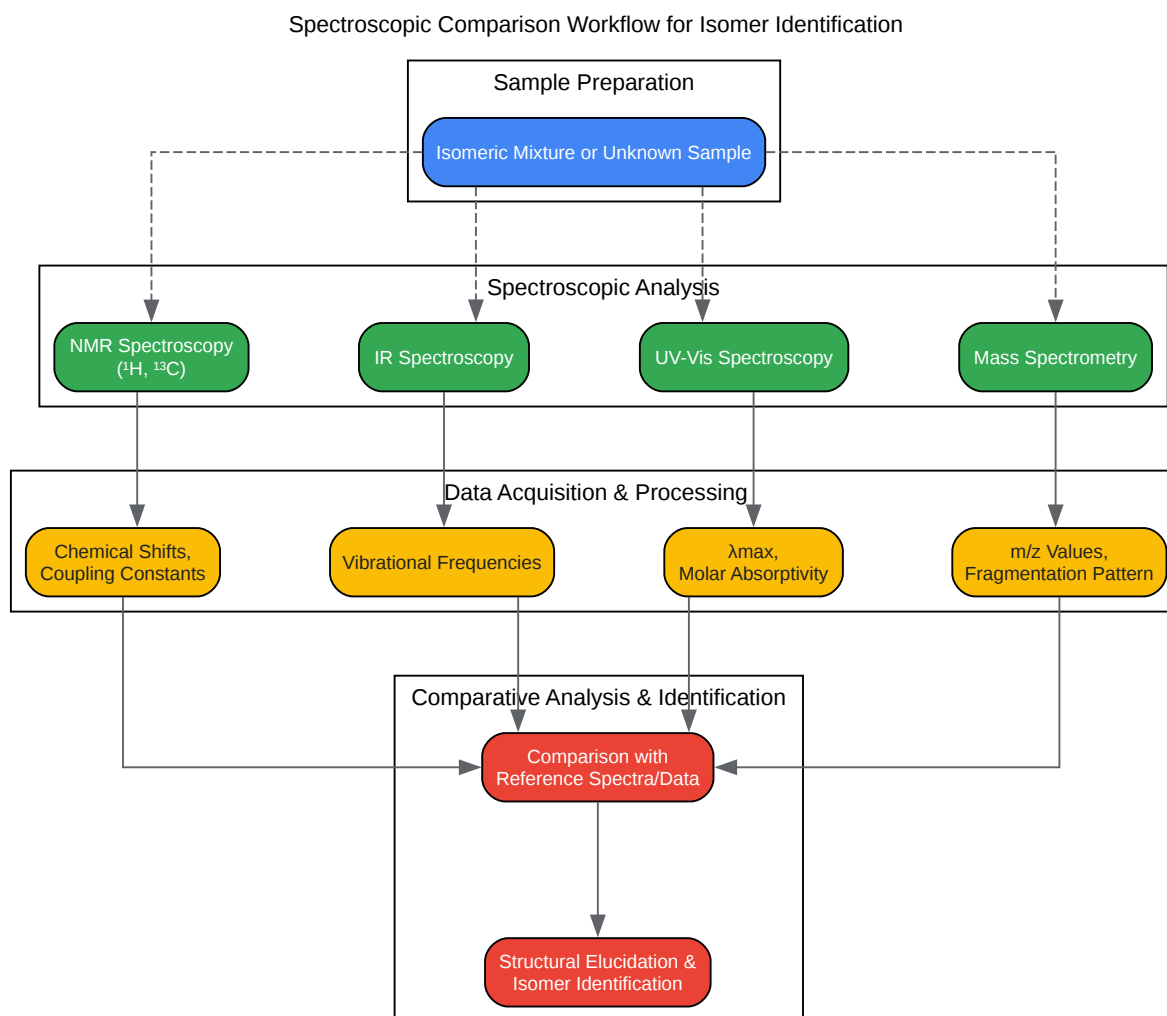
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by gas chromatography

(GC-MS).

- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 200.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic comparison and identification of chemical isomers.



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Caption: A logical workflow for the spectroscopic comparison of isomers.

This comprehensive guide provides a framework for the spectroscopic differentiation of **2-Methyl-5-nitrophenol** and its isomers. By systematically applying these techniques and

carefully analyzing the resulting data, researchers can confidently identify these compounds, ensuring the integrity and reliability of their scientific work.

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